molecular formula C21H15LaO6 B13816838 Lanthanum(3+)benzoate

Lanthanum(3+)benzoate

Cat. No.: B13816838
M. Wt: 502.2 g/mol
InChI Key: ILRDAEXCKRFJPK-UHFFFAOYSA-K
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Description

Lanthanum(3+)benzoate is a coordination compound consisting of lanthanum ions and benzoate ligands Lanthanum is a rare earth element, and its compounds are known for their unique chemical and physical properties Benzoate is the conjugate base of benzoic acid, a simple aromatic carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanthanum(3+)benzoate can be synthesized through the reaction of lanthanum salts, such as lanthanum nitrate or lanthanum chloride, with sodium benzoate in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the mixture to react at room temperature. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to maximize yield and purity. Additionally, advanced purification techniques, such as recrystallization or chromatography, may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Lanthanum(3+)benzoate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lanthanum oxide and benzoic acid.

    Reduction: The compound can be reduced under specific conditions to form lanthanum metal and benzoic acid.

    Substitution: this compound can participate in substitution reactions where the benzoate ligands are replaced by other ligands, such as acetate or citrate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide, and the reaction may be carried out at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used, typically under an inert atmosphere.

    Substitution: Substitution reactions may involve the use of other carboxylic acids or their salts, and the reaction conditions can vary depending on the desired product.

Major Products Formed

    Oxidation: Lanthanum oxide and benzoic acid.

    Reduction: Lanthanum metal and benzoic acid.

    Substitution: Lanthanum complexes with different ligands, such as lanthanum acetate or lanthanum citrate.

Scientific Research Applications

Lanthanum(3+)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lanthanum(3+)benzoate involves the interaction of lanthanum ions with various molecular targets. In biological systems, lanthanum ions can bind to phosphate groups, forming insoluble lanthanum phosphate complexes. This property is exploited in medical applications, such as the treatment of hyperphosphatemia in patients with kidney disease . Additionally, the photoluminescent properties of this compound are attributed to the electronic transitions within the lanthanum ions, which can be sensitized by the benzoate ligands .

Comparison with Similar Compounds

Lanthanum(3+)benzoate can be compared with other lanthanide benzoates, such as europium(3+)benzoate and terbium(3+)benzoate. These compounds share similar structural features and photoluminescent properties but differ in their specific applications and luminescent efficiencies. For example, europium(3+)benzoate is known for its red luminescence, while terbium(3+)benzoate exhibits green luminescence . The unique properties of this compound, such as its ability to form stable complexes and its potential therapeutic applications, distinguish it from other similar compounds.

List of Similar Compounds

  • Europium(3+)benzoate
  • Terbium(3+)benzoate
  • Gadolinium(3+)benzoate
  • Dysprosium(3+)benzoate

Properties

Molecular Formula

C21H15LaO6

Molecular Weight

502.2 g/mol

IUPAC Name

lanthanum(3+);tribenzoate

InChI

InChI=1S/3C7H6O2.La/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3

InChI Key

ILRDAEXCKRFJPK-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[La+3]

Origin of Product

United States

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